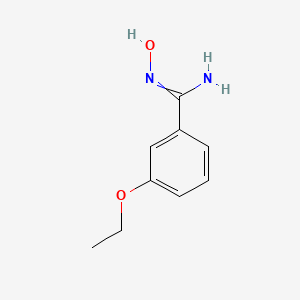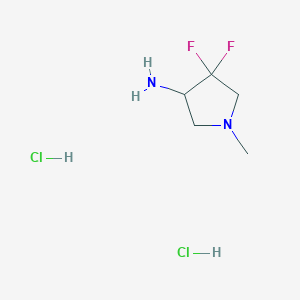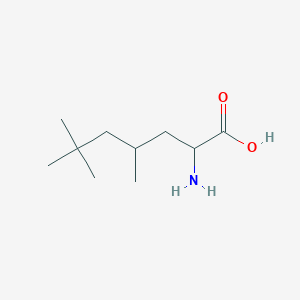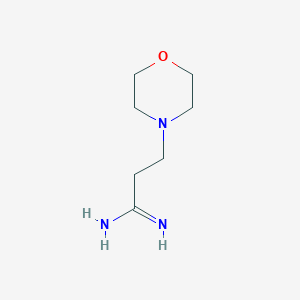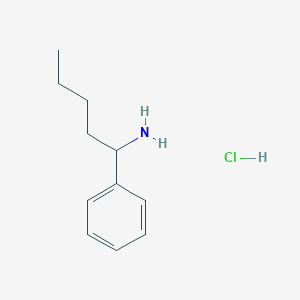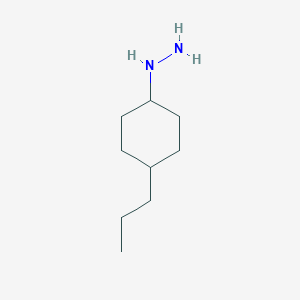![molecular formula C14H27BO2 B12441146 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane is an organic boron compound that belongs to the class of dioxaborolanes. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an octenyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes using pinacolborane, followed by oxidation to form the desired dioxaborolane compound . The reaction conditions often require the presence of a transition metal catalyst, such as palladium or copper, to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a carbon-carbon multiple bond.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl or alkyl halides.
Common Reagents and Conditions
Borylation: Typically involves the use of palladium or copper catalysts and aryl or alkyl halides.
Hydroboration: Requires the presence of transition metal catalysts, such as palladium or rhodium.
Coupling Reactions: Often performed in the presence of a base, such as potassium carbonate, and a palladium catalyst.
Major Products
The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis .
科学的研究の応用
4,4,5,5-Tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: Employed in the development of boron-containing drugs and therapeutic agents.
Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.
Catalysis: Serves as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the octenyl group, commonly used in similar reactions.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Contains a phenylsulfanyl group instead of the octenyl group, used in the synthesis of aryl/heteroaryl derivatives.
Uniqueness
The presence of the octenyl group in 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane provides unique reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOSGTXAFJZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
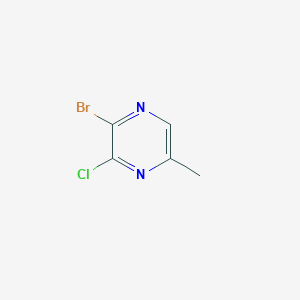
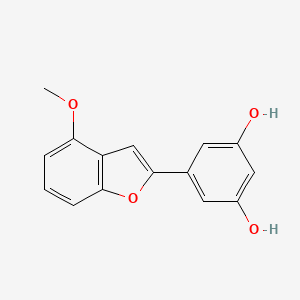
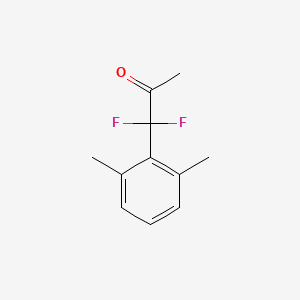
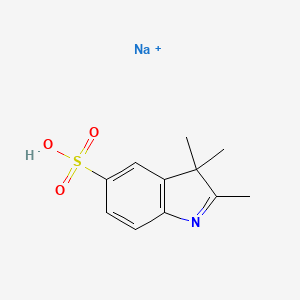
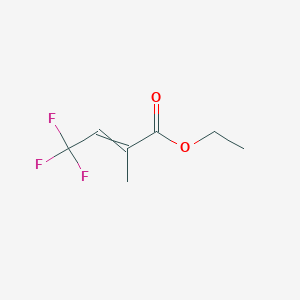
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
